molecular formula C17H15ClO2 B14270405 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one CAS No. 137929-90-9

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one

Katalognummer: B14270405
CAS-Nummer: 137929-90-9
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: GXYDJNKIELTBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-methoxy-4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy and methyl groups, which may affect its chemical and biological properties.

    3-(4-Methoxyphenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one: Contains a methoxy group on both phenyl rings, potentially altering its reactivity and applications.

    3-(4-Methylphenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one: The presence of a methyl group on both phenyl rings may influence its chemical behavior and biological activity.

Uniqueness

3-(4-Chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one is unique due to the combination of a chlorophenyl group and a methoxy-methylphenyl group

Eigenschaften

CAS-Nummer

137929-90-9

Molekularformel

C17H15ClO2

Molekulargewicht

286.8 g/mol

IUPAC-Name

3-(4-chlorophenyl)-1-(2-methoxy-4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO2/c1-12-3-9-15(17(11-12)20-2)16(19)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3

InChI-Schlüssel

GXYDJNKIELTBLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.